molecular formula C11H19NO3 B13521653 Tert-butyl2-formyl-3,3-dimethylazetidine-1-carboxylate

Tert-butyl2-formyl-3,3-dimethylazetidine-1-carboxylate

Cat. No.: B13521653
M. Wt: 213.27 g/mol
InChI Key: JKBBQSCJTCYVRT-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is known for its unique structure, which includes an azetidine ring, a formyl group, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of 3,3-dimethylazetidine with tert-butyl chloroformate and a formylating agent under controlled conditions . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and appropriate catalysts.

Scientific Research Applications

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of various products, depending on the specific pathways involved .

Comparison with Similar Compounds

tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h6,8H,7H2,1-5H3

InChI Key

JKBBQSCJTCYVRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1C=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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